Angiotensin A

AT2 receptor receptor binding affinity RAS pharmacology

Angiotensin A (Ang A) is the irreplaceable RAS octapeptide for researchers dissecting AT2-biased signaling, ANP secretion pathways, and the alamandine/MrgD protective axis. Unlike Ang II, Ang A uniquely exhibits higher AT2 receptor affinity, stimulates atrial natriuretic peptide release, and serves as the obligatory enzymatic precursor to alamandine via ACE2. Substitution with Ang II confounds AT2-mediated and alamandine-dependent studies. Procure Ang A to ensure experimental validity in cardiovascular phenotyping, receptor-subtype dissection, and protective RAS pathway research.

Molecular Formula C49H71N13O10
Molecular Weight 1002.2 g/mol
Cat. No. B15597757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin A
Molecular FormulaC49H71N13O10
Molecular Weight1002.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyCHCOFDZSJYMQMX-NOQNJSOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin A Supplier: Purchase Endogenous AT1/AT2 Receptor Agonist Peptide for Cardiovascular Research


Angiotensin A (Ang A) is an endogenous vasoactive octapeptide (sequence: Ala-Arg-Val-Tyr-Ile-His-Pro-Phe) belonging to the renin-angiotensin system (RAS), distinguished from the primary effector peptide Angiotensin II (Ang II) solely by an N-terminal alanine in place of aspartate [1]. Discovered in human plasma via mass spectrometry, Ang A is enzymatically generated from Ang II through decarboxylation of Asp¹ by mononuclear leukocyte-derived aspartate decarboxylase, with elevated circulating concentrations observed in end-stage renal failure patients (28.4±11.0 pg/mL versus 127.5±29.4 pg/mL for Ang II) [2][3]. As a full agonist at both AT1 and AT2 receptors, Ang A represents a distinct RAS modulator whose unique N-terminal residue confers differential receptor engagement and downstream signaling properties compared to its parent peptide [1].

Why Angiotensin A Cannot Be Substituted with Angiotensin II in AT2 Receptor-Biased Research


Despite sharing identical amino acid residues at positions 2–8 with Ang II, the substitution of Asp¹ with Ala¹ in Ang A is not a conservative replacement—it fundamentally alters the peptide's pharmacological profile in ways that preclude functional substitution. Ang A exhibits a distinct AT2 receptor binding preference relative to Ang II and uniquely stimulates atrial natriuretic peptide (ANP) secretion, a property absent in Ang II [1][2]. Furthermore, Ang A serves as the direct enzymatic precursor to alamandine, a counter-regulatory vasodilatory heptapeptide that acts through the MrgD receptor, establishing Ang A as an obligatory node in the protective RAS axis that cannot be replicated using Ang II [3]. Substitution with Ang II would therefore confound studies investigating AT2-mediated signaling, ANP-dependent cardioprotection, or alamandine-generating pathways, rendering experimental outcomes non-interpretable within the context of the expanded RAS paradigm [1][4].

Angiotensin A vs. Angiotensin II: Quantitative Comparative Evidence Guide for Receptor Pharmacology and Cardiovascular Research


Differential AT1 versus AT2 Receptor Affinity: AT2 Preference Ratio Comparison

Angiotensin A demonstrates a distinct AT2 receptor preference not observed with Angiotensin II. While both peptides exhibit comparable affinity for the AT1 receptor, Ang A binds the AT2 receptor with significantly higher affinity than Ang II, conferring an AT2-biased profile [1]. This differential receptor engagement translates to functional divergence: in isolated perfused rat kidney preparations, Ang A produced a smaller vasoconstrictive effect than Ang II, and this effect was not modified by the AT2 antagonist PD123319, indicating lower intrinsic activity at the AT1 receptor [1].

AT2 receptor receptor binding affinity RAS pharmacology biased agonism

Divergent Atrial Natriuretic Peptide Secretion: Ang A Stimulates ANP, Ang II Does Not

In isolated rat heart Langendorff preparations subjected to ischemia-reperfusion, Angiotensin A uniquely stimulated atrial natriuretic peptide (ANP) secretion, whereas Angiotensin II did not increase ANP levels at all [1]. This represents a functional divergence in downstream signaling that cannot be predicted from receptor binding data alone. Concurrently, Ang A (10 μg/kg) deteriorated postischemic left ventricular hemodynamics and increased infarct size via AT1R-dependent mechanisms, effects that were similar to Ang II and blocked by losartan but not by the AT2 antagonist PD123319 [1]. The pressor response to Ang A was approximately 10-fold less potent than that of Ang II in vivo [1].

atrial natriuretic peptide ANP secretion cardioprotection Langendorff heart

Angiotensin A as the Obligate Enzymatic Precursor to Alamandine: Metabolic Pathway Differentiation

Angiotensin A occupies a unique and non-redundant position in RAS metabolism as the direct enzymatic precursor to alamandine, a vasodilatory and cardioprotective heptapeptide. Alamandine can be generated via catalytic hydrolysis of Ang A by angiotensin-converting enzyme 2 (ACE2), or alternatively from angiotensin-(1-7) by decarboxylation [1][2]. Alamandine acts independently of the two established vasodilator receptors of the RAS (Mas and AT2), instead binding to the Mas-related G protein-coupled receptor MrgD to produce vasodilation, antihypertensive, and antifibrotic effects [1][2]. Ang II cannot serve as a substrate for direct alamandine generation, as it lacks the N-terminal alanine required for ACE2-mediated conversion.

alamandine ACE2 MrgD receptor RAS counter-regulation peptide metabolism

Angiotensin A Procurement: Validated Research Applications in Cardiovascular Pharmacology and RAS Signaling


Investigating AT2 Receptor-Mediated Cardioprotective Signaling Pathways

Use Ang A as a tool compound to interrogate AT2 receptor-biased signaling in cardiovascular tissues. The peptide's higher AT2 receptor affinity compared to Ang II [1] combined with its lower intrinsic activity at AT1 receptors enables researchers to isolate AT2-mediated effects with reduced AT1-driven pressor interference. This application is validated in isolated perfused rat kidney models where Ang A vasoconstriction was not modified by AT2 antagonist PD123319, confirming the AT2-binding component without confounding AT2-mediated vasodilation [1]. Researchers should pair Ang A with the AT1 antagonist candesartan or AT2 ligands (PD123319, CGP42112A, compound 21) for receptor-subtype dissection experiments [2].

Studying ANP Secretion and Natriuretic Peptide System Modulation in Cardiac Ischemia-Reperfusion Models

Employ Ang A in Langendorff isolated heart preparations or in vivo ischemia-reperfusion models to investigate the mechanistic coupling between angiotensin receptor activation and ANP secretion. As the only known RAS octapeptide that stimulates ANP release [1], Ang A provides a unique pharmacological probe for elucidating the signaling pathways linking AT1/AT2 activation to natriuretic peptide mobilization. Studies should incorporate measurements of coronary effluent ANP levels, atrial perfusate ANP concentrations, and downstream cGMP accumulation, with AT1 antagonist (losartan) and AT2 antagonist (PD123319) controls to delineate receptor-specific contributions [1].

Mapping Alamandine Biosynthesis and the Ang A/ACE2/MrgD Protective Axis

Utilize Ang A as the substrate of interest in enzymatic conversion assays with recombinant human ACE2 to characterize alamandine generation kinetics and identify factors regulating this protective RAS branch [1][2]. This application extends to ex vivo tissue perfusion studies and in vivo models where Ang A administration can be tracked for alamandine production via mass spectrometry. Because Ang II cannot serve as an alamandine precursor, Ang A procurement is non-negotiable for any study addressing the biosynthetic origin, tissue-specific production, or pathophysiological regulation of the alamandine/MrgD signaling axis [1][3].

Comparative RAS Peptide Pharmacology in Hypertensive Disease Models

Deploy Ang A alongside Ang II, Ang III, Ang IV, and Ang-(1-7) in spontaneously hypertensive rat (SHR) models or AT1a receptor knockout mice to establish the relative contributions of each RAS peptide to hypertension pathogenesis and end-organ damage. Yang et al. (2011) demonstrated that Ang A produced dose-dependent pressor and renal vasoconstrictor responses in both normotensive and SHR animals, with effects completely abolished in AT1a receptor-deficient mice [1][2]. This validates Ang A as a necessary component in comprehensive RAS peptide panels for cardiovascular phenotyping studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.